Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid
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Overview
Description
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is a compound that features a pyridine ring attached to an amino acid backbone. The Boc group, or tert-butyloxycarbonyl, is a protective group commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridine ring. One common method involves the use of tert-butyloxycarbonyl chloride (Boc-Cl) to protect the amino group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The pyridine ring can be introduced through various coupling reactions, such as Suzuki coupling or Stille coupling, using appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques can enhance the efficiency and yield of the production process. Solid-phase synthesis involves attaching the starting material to a solid resin, allowing for easy separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the Boc group using acids like trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Deprotected amino acids.
Substitution: Amides and other derivatives.
Scientific Research Applications
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the amino group can interact with enzymes or receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Boc-(s)-3-amino-4-(3-pyridyl)-butyric acid: Similar structure but with an additional carbon in the backbone.
Boc-(s)-3-amino-3-(2-pyridyl)-propionic acid: Similar structure but with the pyridine ring in a different position.
Uniqueness
Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is unique due to its specific arrangement of the pyridine ring and the Boc-protected amino group. This unique structure allows for selective reactions and interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWRNLFTLLZYBJ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375916 |
Source
|
Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297773-45-6 |
Source
|
Record name | (S)-N-Boc-3-(3-pyridyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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